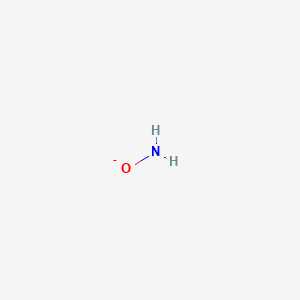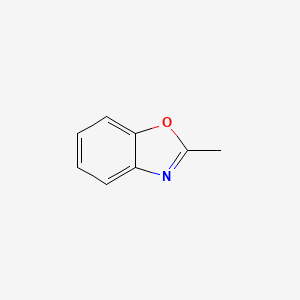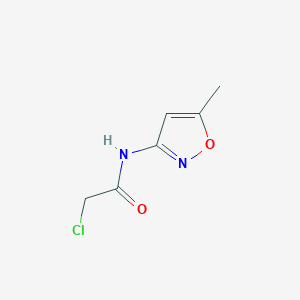
2-氯-N-(5-甲基异恶唑-3-基)乙酰胺
描述
2-chloro-N-(5-methylisoxazol-3-yl)acetamide is a chemical compound of interest in various scientific fields due to its unique structure and potential applications. It is part of a class of compounds that often exhibit significant pharmacological activities.
Synthesis Analysis
The synthesis of compounds similar to 2-chloro-N-(5-methylisoxazol-3-yl)acetamide often involves multi-step chemical processes. For example, Khodot and Rakitin (2022) describe a method for synthesizing a related compound, N-[3-(chloromethyl)-1,2-benzisoxazol-5-yl]acetamide, which could offer insights into the synthesis pathways for 2-chloro-N-(5-methylisoxazol-3-yl)acetamide (Khodot & Rakitin, 2022).
Molecular Structure Analysis
The molecular structure of compounds in this class is characterized by specific arrangements and bonding patterns. Saravanan et al. (2016) investigated a structurally related compound, 2-Chloro-N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]acetamide, highlighting the orientation of different molecular groups and intermolecular interactions (Saravanan et al., 2016).
Chemical Reactions and Properties
Chemical reactions involving 2-chloro-N-(5-methylisoxazol-3-yl)acetamide may include substitutions or additions, depending on the reactive groups present in the molecule. Studies on similar compounds provide insights into possible reactions and properties. For instance, the synthesis and reactions of similar N-aryl acetamides have been explored, providing a context for understanding the reactivity of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide.
Physical Properties Analysis
Physical properties such as melting point, solubility, and crystal structure are essential for understanding the behavior of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide under different conditions. Chi et al. (2018) conducted an analysis of a related compound, N-(5-Chloro-2-hydroxy-phenyl)-acetamide, which included X-ray diffraction analysis and other physical characterization methods (Chi et al., 2018).
科学研究应用
抗炎和止痛特性
2-氯-N-(5-甲基异恶唑-3-基)乙酰胺: 已被发现具有抗炎和止痛特性。 这归因于它抑制前列腺素E2 (PGE2) 的产生能力,而前列腺素E2是一种参与炎症和疼痛介导的化合物 .
抗菌活性
异恶唑衍生物,例如2-氯-N-(5-甲基异恶唑-3-基)乙酰胺,已被探索其抗菌活性。 研究表明,对异恶唑环的修饰可以导致具有显著抗菌特性的化合物.
抗纤溶作用
该化合物的衍生物已被检查其抗纤溶活性。抗纤溶剂是减少纤维蛋白分解的药物,纤维蛋白对于血液凝固至关重要。 这种应用与出血过多的医疗状况特别相关.
化学合成
在化学合成领域,2-氯-N-(5-甲基异恶唑-3-基)乙酰胺用作构建各种化学化合物的基石。 其由于氯和乙酰胺基团而产生的反应性使其成为有机合成中的宝贵化合物 .
材料科学应用
该化合物在材料科学研究中也具有相关性。 其结构特性可用于开发具有潜在应用于各个行业的材料 .
生命科学研究
最后,2-氯-N-(5-甲基异恶唑-3-基)乙酰胺用于生命科学研究。 其生物活性使其成为开发新药和治疗剂的候选药物 .
安全和危害
作用机制
Target of Action
The primary target of 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide is the prostaglandin E2 (PGE2) . PGE2 is a bioactive lipid that plays a crucial role in inflammation and pain signaling pathways.
Mode of Action
2-Chloro-N-(5-methylisoxazol-3-yl)acetamide interacts with its target by inhibiting the production of PGE2 . This inhibition results in the reduction of inflammation and pain, which are the primary symptoms that this compound aims to alleviate.
Pharmacokinetics
It is known that the compound is awhite crystalline solid that is soluble in organic solvents This solubility suggests that the compound may have good bioavailability
Result of Action
The primary result of the action of 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide is the reduction of inflammation and pain . This is achieved through the inhibition of PGE2 production, which in turn disrupts the arachidonic acid pathway and reduces the symptoms of inflammation and pain.
Action Environment
The action of 2-Chloro-N-(5-methylisoxazol-3-yl)acetamide can be influenced by various environmental factors. For instance, the compound should be stored in an inert atmosphere at 2-8°C to maintain its stability Furthermore, the efficacy of the compound can be affected by factors such as the pH of the environment, the presence of other compounds, and the specific characteristics of the individual’s biochemistry
生化分析
Biochemical Properties
2-chloro-N-(5-methylisoxazol-3-yl)acetamide plays a significant role in biochemical reactions due to its interaction with various enzymes, proteins, and other biomolecules. It is known to inhibit the production of prostaglandin E2 (PGE2), a key mediator of inflammation and pain . The compound interacts with cyclooxygenase (COX) enzymes, particularly COX-2, to exert its anti-inflammatory effects. By inhibiting COX-2, 2-chloro-N-(5-methylisoxazol-3-yl)acetamide reduces the synthesis of PGE2, thereby alleviating inflammation and pain.
Cellular Effects
The effects of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. The compound has been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-alpha (TNF-α), in immune cells . This inhibition leads to a reduction in inflammation and an overall improvement in cellular function. Additionally, 2-chloro-N-(5-methylisoxazol-3-yl)acetamide affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing energy production and utilization.
Molecular Mechanism
At the molecular level, 2-chloro-N-(5-methylisoxazol-3-yl)acetamide exerts its effects through several mechanisms. It binds to the active site of COX-2, inhibiting its enzymatic activity and preventing the conversion of arachidonic acid to prostaglandin H2 (PGH2), a precursor of PGE2 . This binding interaction is crucial for the compound’s anti-inflammatory and analgesic properties. Additionally, 2-chloro-N-(5-methylisoxazol-3-yl)acetamide may modulate gene expression by influencing transcription factors and signaling pathways involved in inflammation and pain.
Temporal Effects in Laboratory Settings
The temporal effects of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide in laboratory settings are influenced by its stability, degradation, and long-term effects on cellular function. The compound is relatively stable under standard laboratory conditions, with a shelf life of several months when stored at 2-8°C in an inert atmosphere . Over time, the effects of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide on cellular function may diminish due to degradation and reduced potency. Long-term studies have shown that prolonged exposure to the compound can lead to adaptive changes in cellular signaling pathways and gene expression, potentially altering its efficacy and safety profile.
Dosage Effects in Animal Models
The effects of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide vary with different dosages in animal models. At low to moderate doses, the compound exhibits significant anti-inflammatory and analgesic effects without causing major adverse effects . At high doses, 2-chloro-N-(5-methylisoxazol-3-yl)acetamide may induce toxic effects, including gastrointestinal irritation, liver toxicity, and renal impairment. These threshold effects highlight the importance of optimizing dosage regimens to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
2-chloro-N-(5-methylisoxazol-3-yl)acetamide is involved in several metabolic pathways, interacting with enzymes and cofactors that influence its metabolism and clearance. The compound is primarily metabolized in the liver by cytochrome P450 enzymes, which facilitate its biotransformation into inactive metabolites . These metabolites are then excreted via the kidneys. The metabolic pathways of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide may also affect metabolic flux and metabolite levels, potentially influencing its pharmacokinetics and pharmacodynamics.
Transport and Distribution
The transport and distribution of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide within cells and tissues are mediated by various transporters and binding proteins. The compound is absorbed into cells through passive diffusion and active transport mechanisms . Once inside the cells, it may bind to intracellular proteins and accumulate in specific cellular compartments. The distribution of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide within tissues is influenced by factors such as blood flow, tissue permeability, and binding affinity to plasma proteins.
Subcellular Localization
The subcellular localization of 2-chloro-N-(5-methylisoxazol-3-yl)acetamide plays a crucial role in its activity and function. The compound is primarily localized in the cytoplasm, where it interacts with COX-2 and other intracellular targets . Additionally, 2-chloro-N-(5-methylisoxazol-3-yl)acetamide may undergo post-translational modifications that direct it to specific subcellular compartments, such as the endoplasmic reticulum or mitochondria. These targeting signals and modifications are essential for the compound’s efficacy and specificity in modulating cellular processes.
属性
IUPAC Name |
2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClN2O2/c1-4-2-5(9-11-4)8-6(10)3-7/h2H,3H2,1H3,(H,8,9,10) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXJICGSIRAJIDN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NO1)NC(=O)CCl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90340705 | |
| Record name | 2-chloro-N-(5-methylisoxazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
174.58 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
>26.2 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24804165 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
59826-53-8 | |
| Record name | 2-chloro-N-(5-methylisoxazol-3-yl)acetamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90340705 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-chloro-N-(5-methyl-1,2-oxazol-3-yl)acetamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

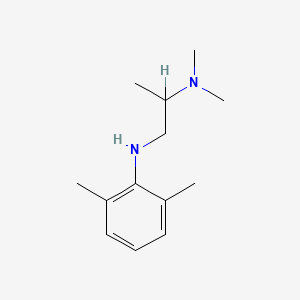


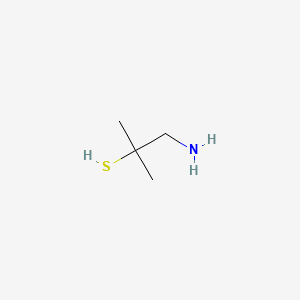



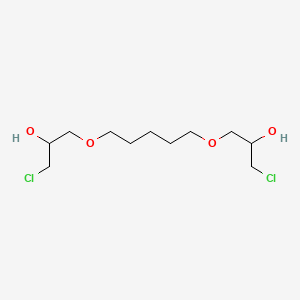
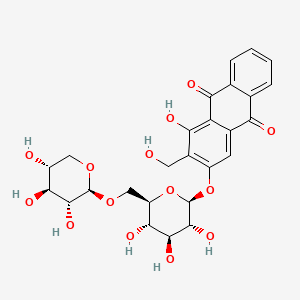
![(3S,5S,8R,9S,10S,13S,14S,16R,17R)-10,13-dimethyl-17-[(1S)-1-[(3S)-3-methyl-2,3,4,5-tetrahydropyridin-6-yl]ethyl]-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-3,16-diol](/img/structure/B1214171.png)
